molecular formula C13H18Cl2KN3O4S2 B1260553 Navidrex-K CAS No. 83487-88-1

Navidrex-K

货号: B1260553
CAS 编号: 83487-88-1
分子量: 454.4 g/mol
InChI 键: ROFRCUBRLZHJIN-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Navidrex-K, also known as this compound, is a useful research compound. Its molecular formula is C13H18Cl2KN3O4S2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

1. Hypertension Management

Navidrex-K is primarily indicated for treating essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with varying degrees of hypertension severity.

Case Study: Treatment of Moderately Severe Essential Hypertension

In a study involving 554 patients with an initial mean diastolic pressure of 130 mm Hg, the administration of this compound (0.5 mg daily) resulted in significant reductions in blood pressure over a specified follow-up period . This highlights its efficacy as a monotherapy and in combination with other antihypertensive agents.

2. Combination Therapy Efficacy

This compound is frequently used in fixed-dose combinations with other antihypertensive medications to improve patient adherence and therapeutic outcomes. A multicenter study demonstrated that the substitution of this compound for a free combination of other antihypertensives improved compliance and persistence to therapy, leading to better overall blood pressure control and reduced adverse effects .

Comparative Effectiveness

A meta-analysis comparing fixed-dose combinations including this compound with free-equivalent therapies indicated that patients on fixed-dose combinations had significantly higher adherence rates (p < 0.001). This increased adherence is associated with better clinical outcomes, including lower rates of cardiovascular events .

Study Design Intervention Population Size Follow-Up Duration Outcomes
Jackson et al. (2006)Retrospective cohortValsartan + HCTZ87111 yearGood persistence
Hasford et al. (2007)Retrospective cohortACEI + ARB9763 yearsGood adherence
Dickson & Plauschinat (2008)Retrospective cohortAmlodipine + Benazepril57045 yearsGood compliance

Pharmacological Insights

This compound operates through mechanisms that involve the modulation of vascular tone and renal function, contributing to its antihypertensive effects. The compound's pharmacodynamics allow for effective management of blood pressure without significant respiratory suppression or sedation, making it suitable for a wide range of patients, including those at risk for adverse events associated with traditional sedatives .

属性

CAS 编号

83487-88-1

分子式

C13H18Cl2KN3O4S2

分子量

454.4 g/mol

IUPAC 名称

potassium;6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;chloride

InChI

InChI=1S/C13H18ClN3O4S2.ClH.K/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;;/h6-8,13,16-17H,1-5H2,(H2,15,18,19);1H;/q;;+1/p-1

InChI 键

ROFRCUBRLZHJIN-UHFFFAOYSA-M

SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+]

规范 SMILES

C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+]

同义词

navidrex-K

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。